molecular formula C21H28O2 B075004 1-Dehydroprogesterone CAS No. 1162-54-5

1-Dehydroprogesterone

Cat. No. B075004
CAS RN: 1162-54-5
M. Wt: 312.4 g/mol
InChI Key: QIEPWCSVQYUPIY-LEKSSAKUSA-N
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Description

1-Dehydroprogesterone, also known as Pregna-1,4-diene-3,20-dione or 1,2-Dehydroprogesterone, is a chemical compound . It is a steroidal compound .


Synthesis Analysis

The synthesis of 1-Dehydroprogesterone involves a production process that uses readily available progesterone as a raw material. The steps include carbonyl protection, bromination, debromination, a photochemical ring-opening reaction, a photochemical ring-closing reaction, deprotection, and double-bond isomerization .


Molecular Structure Analysis

The molecular structure of 1-Dehydroprogesterone consists of 54 bonds in total, including 26 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 2 ketones (aliphatic) . The molecular formula is C21H28O2 .


Chemical Reactions Analysis

1-Dehydroprogesterone is involved in various chemical reactions. For instance, 3-ketosteroid-∆1-dehydrogenase from Arthrobacter simplex (KsdD3) catalyzes 1,2-desaturation of steroidal substrates with FAD as a cofactor .

Scientific Research Applications

Reproductive Medicine

1-Dehydroprogesterone, as a derivative of progesterone, plays a significant role in reproductive medicine. It is used in the treatment of various gynecological pathologies, including the prevention of preterm labor and maintenance of pregnancy . Its efficacy in these applications is due to its ability to mimic the natural hormone’s actions in the female reproductive system.

Neuroprotection

Research has indicated that 1-Dehydroprogesterone may have neuroprotective effects. This application is particularly promising in the prevention and treatment of central nervous system disorders, where it could potentially safeguard neurons against injury and degeneration .

Immunomodulation

The immunomodulatory properties of 1-Dehydroprogesterone are being explored for their potential in treating immune system-related disorders. By modulating the immune response, it could be used to treat conditions characterized by an overactive or underactive immune system .

Cancer Prevention

There is ongoing research into the use of 1-Dehydroprogesterone in cancer prevention. Its role in regulating cell growth and apoptosis suggests that it could be beneficial in preventing the development of certain types of cancer, particularly those related to hormonal imbalances .

Menopause Management

1-Dehydroprogesterone is being studied for its effectiveness in managing the negative effects of menopause. By supplementing the body’s natural hormone levels, it could alleviate symptoms such as hot flashes and osteoporosis .

Contraception

As a progestogen, 1-Dehydroprogesterone has potential applications in contraception. Its ability to influence the menstrual cycle makes it a candidate for inclusion in contraceptive formulations, providing an alternative to estrogen-based contraceptives .

Future Directions

The future directions of 1-Dehydroprogesterone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the successful rational design of functional KsdD3, which catalyzes 1,2-desaturation of steroidal substrates, could greatly advance our understanding of KsdD family enzymes . Additionally, the use of steroidal compounds in combination with other therapies, such as PD-1/PD-L1 checkpoint inhibitors, is a promising area of research .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPWCSVQYUPIY-LEKSSAKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921958
Record name Pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dehydroprogesterone

CAS RN

1162-54-5
Record name 1-Dehydroprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dehydroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dehydroprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEHYDROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 1-Dehydroprogesterone identified as a potential SARS-CoV-2 Papain-like protease (PLpro) inhibitor?

A: A computational study [] utilizing virtual screening identified 1-Dehydroprogesterone as a potential inhibitor of SARS-CoV-2 PLpro. This enzyme is crucial for viral replication, making it an attractive drug target. The study focused on compounds predicted to bind to the enzyme's active site.

Q2: What is the proposed mechanism of action for 1-Dehydroprogesterone against SARS-CoV-2 PLpro?

A: The computational study [] suggests that 1-Dehydroprogesterone binds to the active site of SARS-CoV-2 PLpro with a binding score of -6.7 kcal/mol. It interacts with critical catalytic residues within the enzyme. While the precise mechanism is not fully elucidated, this binding is hypothesized to interfere with the enzyme's function, potentially hindering viral replication.

Q3: Beyond its potential antiviral activity, is 1-Dehydroprogesterone found in other contexts?

A: Yes, research indicates that Mycobacterium aurum can produce 1-Dehydroprogesterone from cholesterol in fermentation cultures. [, ] This finding suggests a possible role for this compound in microbial metabolism.

Q4: Has the environmental presence of 1-Dehydroprogesterone been investigated?

A: A study [] examining steroid hormone contamination in the Liusha Bay, South China Sea, detected the presence of Dehydroprogesterone (DGT) in both seawater and sediment samples. This highlights the importance of understanding the fate and potential ecological effects of steroid hormones in marine environments.

Q5: What are the next steps in researching 1-Dehydroprogesterone as a potential therapeutic?

A: Further research is necessary to validate the computational findings [] with experimental studies. This would involve:

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